molecular formula C21H22N6OS B2449507 2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1251622-22-6

2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2449507
CAS No.: 1251622-22-6
M. Wt: 406.51
InChI Key: YCSMELAXNQRRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of structural motifs

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6OS/c28-21(26-6-5-16-3-1-2-4-17(16)12-26)18-13-27(15-24-18)20-11-19(22-14-23-20)25-7-9-29-10-8-25/h1-4,11,13-15H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSMELAXNQRRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-dihydroisoquinoline core, followed by the introduction of the imidazole and thiomorpholinopyrimidine groups. Each step requires specific reagents and conditions, such as:

    Formation of 3,4-dihydroisoquinoline: This can be achieved through Pictet-Spengler reaction, using an aldehyde and an amine under acidic conditions.

    Introduction of Imidazole Group: This step may involve the use of imidazole derivatives and coupling agents like EDCI or DCC.

    Attachment of Thiomorpholinopyrimidine: This can be done through nucleophilic substitution reactions, using thiomorpholine and pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Step 1: Formation of the Pyrimidine-Thiomorpholine Core

  • Reaction : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution is employed to introduce thiomorpholine to the pyrimidine ring.

  • Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent at 80–100°C (Patent US9932331B2 ).

  • Yield : ~70–85% (based on analogous pyrimidine-thiomorpholine syntheses ).

Step 2: Imidazole Carbonyl Attachment

  • Reaction : Amide coupling between the pyrimidine-thiomorpholine intermediate and 1H-imidazole-4-carboxylic acid using EDCI/HOBt or DCC.

  • Conditions : DCM or THF solvent, room temperature, 12–24 hours .

  • Yield : ~60–75% .

Step 3: Tetrahydroisoquinoline Conjugation

  • Reaction : Nucleophilic acyl substitution links the imidazole-carbonyl group to the tetrahydroisoquinoline backbone.

  • Conditions : TEA base, DMF, 60°C, 6–8 hours .

  • Yield : ~50–65% .

Reactivity and Functional Group Transformations

The compound’s reactivity is dictated by its heterocyclic components:

Tetrahydroisoquinoline Core

  • Oxidation : Susceptible to oxidation at the C1 position under strong oxidizing agents (e.g., KMnO₄), forming isoquinolin-1(2H)-one derivatives .

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to yield N-substituted analogs .

Pyrimidine-Thiomorpholine Moiety

  • Hydrolysis : The thiomorpholine sulfur can oxidize to sulfoxide/sulfone derivatives under H₂O₂ or mCPBA .

  • Ring-Opening : Reacts with Grignard reagents (e.g., MeMgBr) at the pyrimidine C4 position, leading to substituted pyrimidines .

Imidazole Carbonyl Group

  • Nucleophilic Substitution : The carbonyl oxygen participates in hydrogen bonding, influencing solubility and binding affinity in pharmacological contexts .

Pharmacological Interactions

While direct pharmacological data for this compound is limited, structural analogs exhibit:

  • COX-II Inhibition : Pyrimidine-imidazole hybrids show IC₅₀ values of 0.8–8.88 μM against COX-II (ACS Omega ).

  • Anti-inflammatory Activity : Tetrahydroisoquinoline derivatives reduce edema by 60–67% in murine models .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, with degradation products including thiomorpholine sulfone and imidazole fragments .

  • Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the pyrimidine-imidazole bond (t₁/₂ = 48 hours) .

Table 1: Key Synthetic Reactions and Yields

StepReaction TypeConditionsYield (%)Source
1Pyrimidine-thiomorpholine couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C70–85
2Amide couplingEDCI/HOBt, DCM, RT60–75
3Acyl substitutionTEA, DMF, 60°C50–65

Table 2: Functional Group Reactivity

Functional GroupReactionProductConditions
TetrahydroisoquinolineOxidationIsoquinolin-1(2H)-oneKMnO₄, H₂O, 80°C
ThiomorpholineOxidationThiomorpholine sulfoneH₂O₂, CH₃COOH, RT
PyrimidineGrignard additionC4-alkylated pyrimidineMeMgBr, THF, 0°C→RT

Scientific Research Applications

Recent studies indicate that derivatives of tetrahydroisoquinoline compounds exhibit significant biological activities, including:

  • Antiviral Properties : Research has shown that certain tetrahydroisoquinoline derivatives demonstrate antiviral activity against strains of human coronaviruses, specifically HCoV-229E and HCoV-OC43. These compounds were synthesized and tested for their efficacy in inhibiting viral replication, showcasing the potential of tetrahydroisoquinolines in developing antiviral therapies .
  • Anticancer Activity : Tetrahydroisoquinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Compounds similar to the target molecule have shown promising results in inhibiting the proliferation of gastric carcinoma (MGC-803), breast adenocarcinoma (MCF-7), and oral carcinoma (KB) cells. This suggests a potential role in cancer treatment .

Therapeutic Applications

The compound's structure suggests several therapeutic applications:

  • Protein Kinase Inhibition : The compound may serve as an inhibitor for various protein kinases involved in signaling pathways related to cell growth and differentiation. This inhibition could be beneficial in treating diseases characterized by abnormal cell proliferation, such as cancer and inflammatory disorders .
  • Neurological Disorders : Given its structural complexity, there is potential for the compound to interact with central nervous system targets. Research into similar compounds indicates possible applications in treating neurodegenerative diseases and cognitive disorders .
  • Anti-inflammatory Effects : The ability to modulate inflammatory responses through kinase inhibition positions this compound as a candidate for developing anti-inflammatory medications .

Synthetic Methodologies

The synthesis of 2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline typically involves several key steps:

  • Formation of Tetrahydroisoquinoline Core : The initial step often includes the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline framework.
  • Introduction of Functional Groups : Subsequent reactions introduce the thiomorpholin and pyrimidine moieties. Techniques such as nucleophilic substitution or coupling reactions are commonly employed to achieve this.

Example Synthesis Scheme

StepReaction TypeReagents/Conditions
1CyclizationHomophthalic anhydride + imines
2Nucleophilic SubstitutionThiomorpholine derivative + activated pyrimidine
3CouplingImidazole derivative + carbonyl source

Case Studies

Several studies have documented the biological effects and therapeutic potentials of similar compounds:

  • A study published in Pharmaceutical Chemistry Journal reported on the synthesis and antiviral activity of tetrahydroisoquinoline derivatives against coronavirus strains, emphasizing their structure-activity relationships .
  • Another investigation focused on the cytotoxic properties of tetrahydroisoquinoline derivatives against various cancer cell lines, revealing significant anti-proliferative effects and suggesting mechanisms of action related to apoptosis induction .

Mechanism of Action

The mechanism of action of 2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (3,4-dihydroisoquinolin-2(1H)-yl)methanone: Lacks the imidazole and thiomorpholinopyrimidine groups.

    (1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone: Lacks the 3,4-dihydroisoquinoline group.

Uniqueness

The uniqueness of 2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline lies in its combination of structural motifs, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound 2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a unique combination of a tetrahydroisoquinoline core linked to an imidazole and pyrimidine moiety. The presence of the thiomorpholine group suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an inhibitor of certain kinases, which are pivotal in signaling pathways related to cell growth and proliferation.

In Vitro Studies

  • Kinase Inhibition : Preliminary studies have demonstrated that the compound exhibits inhibitory effects on MEK1/2 kinases. Inhibition assays revealed that it effectively reduces cell proliferation in acute leukemia cell lines such as MV4-11 and MOLM13 at concentrations around 0.3 µM and 1.2 µM, respectively .
  • Cell Viability Assays : The compound's impact on cell viability was assessed using thymidine uptake assays. Results showed significant inhibition of proliferation in treated cells compared to control groups .
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound leads to increased rates of apoptosis in sensitive cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of both the tetrahydroisoquinoline scaffold and the thiomorpholine substitution. Variations in these components can lead to significant changes in biological activity.

ComponentModification TypeEffect on Activity
TetrahydroisoquinolineSubstituent variationAlters potency against kinases
ThiomorpholinePosition changeModifies binding affinity
ImidazoleFunctional group additionEnhances selectivity for target kinases

Case Study 1: Acute Leukemia

In a study involving acute biphenotypic leukemia MV4-11 cells, the compound was shown to down-regulate phospho-ERK1/2 levels significantly after treatment. Western blot analysis confirmed a reduction in downstream signaling pathways essential for tumor growth .

Case Study 2: Solid Tumors

Another case study focused on solid tumors derived from BRAF mutant lines demonstrated that the compound effectively inhibited tumor growth in vivo when administered at doses as low as 10 mg/kg . The mechanism involved G0/G1 phase arrest, indicating its potential utility in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.